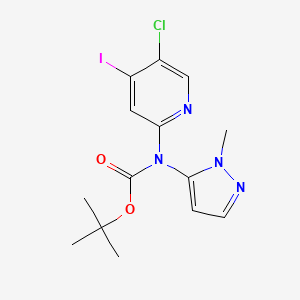
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chloro and iodo groups, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, including halogenation to introduce the chloro and iodo substituents.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Boc Protection: The final step involves the protection of the amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild heating conditions.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Coupling Products: Biaryl compounds or alkynyl derivatives.
Deprotected Amine: The free amine form of the compound.
科学研究应用
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the Boc group can influence its solubility and stability, while the chloro and iodo substituents can affect its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
N-Boc-5-Chloro-4-iodo-N-(1H-pyrazol-5-yl)pyridin-2-amine: Lacks the methyl group on the pyrazole ring.
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine: The pyrazole ring is substituted at a different position.
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-imidazol-5-yl)pyridin-2-amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine is unique due to the specific combination of substituents and the presence of the Boc protecting group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
tert-butyl N-(5-chloro-4-iodopyridin-2-yl)-N-(2-methylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClIN4O2/c1-14(2,3)22-13(21)20(12-5-6-18-19(12)4)11-7-10(16)9(15)8-17-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPSTBMWHFZCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=NN1C)C2=NC=C(C(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClIN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
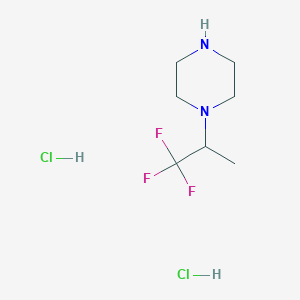
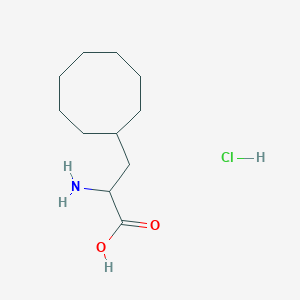
![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)
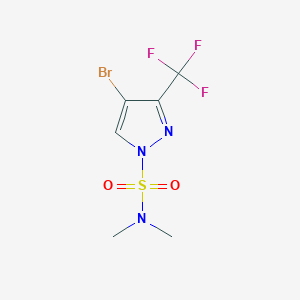
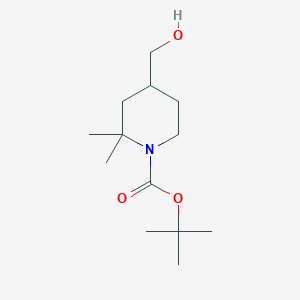
![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)
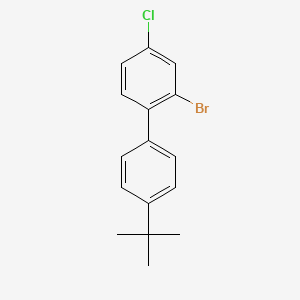
![(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B6295070.png)
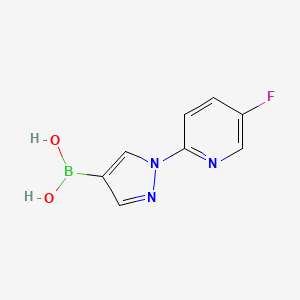
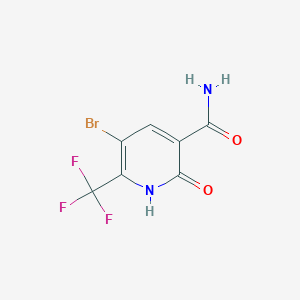
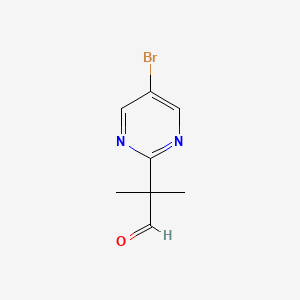
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)
